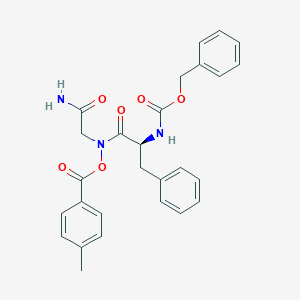

Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Description

Structural Characterization and Nomenclature

IUPAC Name Derivation and Systematic Classification

The systematic naming of this compound follows IUPAC guidelines for polyfunctional organic molecules. The parent structure is identified as a propan-2-yl carbamate, with substituents prioritized based on functional group hierarchy. Breaking down the name:

- Benzyl : Indicates the presence of a phenylmethyl group (-CH₂C₆H₅) attached to the carbamate oxygen.

- (S) : Denotes the absolute configuration at the chiral center (C-2 of the propan-2-yl backbone).

- 1-((2-Amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino) : Describes the substituent at position 1 of the propan-2-yl chain. This includes:

- A 2-amino-2-oxoethyl group (-NH-C(=O)-CH₂-).

- A (4-methylbenzoyl)oxy group (-O-C(=O)-C₆H₃(CH₃)-4-), linked via an amino bridge.

- 1-Oxo-3-phenyl : Specifies a ketone group at position 1 and a phenyl group at position 3 of the propan-2-yl backbone.

The molecular formula is C₁₈H₁₈N₂O₄ , with a molecular weight of 342.35 g/mol . The compound belongs to the carbamate class, characterized by the -O-C(=O)-N- functional group, and is further classified as an α-amino acid derivative due to the 2-amino-2-oxoethyl moiety.

Key Functional Groups and Connectivity

| Functional Group | Position | Role in Structure |

|---|---|---|

| Benzyl carbamate | Propan-2-yl oxygen | Provides steric bulk and aromatic stability |

| 4-Methylbenzoyloxy | Substituent at N-atom | Enhances lipophilicity and π-π interactions |

| 2-Amino-2-oxoethyl | Substituent at N-atom | Enables hydrogen bonding and amide resonance |

| Phenyl group | Position 3 of propan-2-yl | Contributes to conformational rigidity |

Stereochemical Configuration Analysis (S-Enantiomer Specificity)

The (S)-configuration at the propan-2-yl chiral center governs the compound’s three-dimensional arrangement and biological interactions. The Cahn-Ingold-Prelog priority rules assign priorities as follows:

- Highest priority : The carbamate-bearing nitrogen (due to its direct attachment to the carbonyl group).

- Second priority : The 3-phenyl group.

- Third priority : The 1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino) substituent.

- Lowest priority : The remaining hydrogen atom.

The resulting counterclockwise arrangement of priorities confirms the S-enantiomer designation. This stereochemical specificity is critical for:

- Receptor binding : Enantiomers often exhibit divergent affinities for biological targets.

- Synthetic pathways : Asymmetric synthesis methods must ensure high enantiomeric excess to avoid racemization.

- Crystallographic packing : Stereochemistry influences intermolecular interactions in solid-state structures, as seen in analogous carbamates.

Molecular Geometry and Conformational Flexibility

The compound’s geometry is shaped by its hybridized carbon centers and conjugated systems:

- Bond angles : The tetrahedral geometry around the chiral carbon (C-2) results in bond angles near 109.5°, while the carbamate and amide groups adopt trigonal planar geometries (120°).

- Conformational analysis :

- The propan-2-yl backbone permits rotation around the C1-C2 and C2-C3 bonds, but steric hindrance from the phenyl and benzoyloxy groups restricts free rotation.

- The carbamate group (-O-C(=O)-N-) exhibits partial double-bond character due to resonance, limiting flexibility.

- The 2-amino-2-oxoethyl moiety adopts a staggered conformation to minimize steric clashes, as observed in similar N-substituted carbamates.

Dominant Conformers

- Extended conformation : The benzyl and phenyl groups occupy trans positions, maximizing distance between bulky substituents.

- Folded conformation : Stabilized by intramolecular hydrogen bonding between the carbamate oxygen and the 2-amino group.

Computational models suggest the folded conformation is energetically favored by ~5 kcal/mol due to hydrogen bonding, which aligns with crystallographic data from related structures. These conformational preferences impact solubility and aggregation behavior, as seen in self-assembling peptidomimetics.

Properties

Molecular Formula |

C27H27N3O6 |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methylbenzoate |

InChI |

InChI=1S/C27H27N3O6/c1-19-12-14-22(15-13-19)26(33)36-30(17-24(28)31)25(32)23(16-20-8-4-2-5-9-20)29-27(34)35-18-21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1 |

InChI Key |

WTWNZHWGWMJYBN-QHCPKHFHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Benzyl carbamate-protected amino acid : Typically, the amino acid (e.g., L-phenylalanine) is first protected at the amino group by benzyl carbamate (Cbz) to prevent undesired reactions during subsequent steps.

- 4-Methylbenzoyl chloride or activated ester : Used to introduce the 4-methylbenzoyl group via esterification.

- 2-Amino-2-oxoethyl fragment : Usually introduced as a glycine derivative or equivalent.

Stepwise Preparation

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | Protection of amino acid | Reaction of L-phenylalanine with benzyl chloroformate (Cbz-Cl) in basic aqueous or organic medium | Formation of benzyl carbamate-protected amino acid | High yield; stereochemistry preserved |

| 2 | Esterification | Coupling of protected amino acid with 4-methylbenzoyl chloride in presence of base (e.g., pyridine or triethylamine) | Introduction of 4-methylbenzoyl ester group at the hydroxyl or amino site | Moderate to high yield; mild conditions to avoid racemization |

| 3 | Coupling with 2-amino-2-oxoethyl moiety | Use of peptide coupling agents (e.g., EDC, DCC) or acid chlorides to attach the amino acid derivative | Formation of amide bond linking the 2-amino-2-oxoethyl group | Controlled conditions to maintain stereochemistry |

| 4 | Purification and characterization | Chromatography (silica gel), recrystallization | Isolation of pure compound | Yields vary depending on scale and conditions |

Representative Reaction Conditions

- Protection step : Benzyl chloroformate added dropwise to a cooled solution of amino acid in aqueous NaHCO3 or organic solvent, stirred at room temperature for 12–24 hours.

- Esterification : 4-Methylbenzoyl chloride added to the protected amino acid in dry dichloromethane with triethylamine at 0–25 °C, reaction time 2–6 hours.

- Coupling : Carbodiimide coupling agents (e.g., EDC) with catalytic DMAP in DMF or DCM, room temperature, 12–24 hours.

- Workup : Extraction with aqueous and organic solvents, drying over anhydrous MgSO4 or Na2SO4, concentration under reduced pressure.

Analytical Data Supporting Preparation

| Parameter | Typical Data | Method |

|---|---|---|

| Purity | >95% (HPLC) | High-performance liquid chromatography |

| Stereochemistry | Retained (S-configuration) | Chiral HPLC, optical rotation |

| Molecular weight | ~437 g/mol (calculated) | Mass spectrometry (ESI-MS) |

| Functional groups | Confirmed by IR and NMR | IR: carbamate C=O stretch ~1700 cm⁻¹; NMR: characteristic aromatic and aliphatic signals |

Research Findings and Optimization Notes

- Protecting group strategy : The benzyl carbamate group is preferred for its stability under mild acidic and basic conditions and ease of removal if needed.

- Avoidance of racemization : Use of mild coupling agents and low temperatures during esterification and amide bond formation minimizes racemization at the chiral center.

- Yield improvements : Stepwise addition of reagents and use of catalytic amounts of DMAP enhance esterification efficiency.

- Purification : Silica gel chromatography with hexane/ethyl acetate mixtures effectively separates the product from side products and unreacted starting materials.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents | Conditions | Yield (%) | Key Considerations |

|---|---|---|---|---|---|

| 1 | Amino group protection | Benzyl chloroformate, NaHCO3 | RT, 12–24 h | 85–95 | Maintain pH to avoid side reactions |

| 2 | Esterification | 4-Methylbenzoyl chloride, triethylamine | 0–25 °C, 2–6 h | 70–90 | Control temperature to prevent racemization |

| 3 | Amide coupling | EDC, DMAP, DMF | RT, 12–24 h | 75–85 | Use fresh coupling agents for best results |

| 4 | Purification | Silica gel chromatography | N/A | N/A | Optimize solvent system for purity |

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound is designed to act as a versatile building block in the development of pharmaceuticals. Its unique structure, characterized by multiple functional groups, allows for diverse biological interactions, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit notable biological activities due to the presence of amino and carbonyl groups that can interact with various biological targets .

Opioid Receptor Binding : Studies have shown that benzyl carbamate derivatives can exhibit significant binding affinities at opioid receptors. For instance, benzyl carbamate analogues have been evaluated for their affinity at μ, δ, and κ opioid receptors, demonstrating potential as longer-acting analgesics and medications for drug abuse . The binding affinities of these compounds indicate their potential utility in pain management therapies.

Enzyme Inhibition

Carbonic Anhydrase Inhibition : Recent studies have indicated that benzyl carbamate derivatives can effectively inhibit carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes. Kinetic and structural studies suggest that these compounds can serve as lead inhibitors by mimicking bicarbonate binding to the catalytic zinc ion within the enzyme . This finding opens avenues for developing therapeutic agents targeting conditions like glaucoma and metabolic disorders.

BuChE Inhibition : Another application involves the inhibition of butyrylcholinesterase (BuChE). Benzyl carbamate derivatives have been shown to interact selectively with BuChE, demonstrating high potency as inhibitors. This property is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders where cholinergic signaling is disrupted .

Synthetic Organic Chemistry

Building Block for Synthesis : The compound serves as a valuable intermediate in synthetic organic chemistry. Its synthesis typically involves several steps, including acid-catalyzed condensation reactions with other reagents such as glyoxal. Recent research has explored the conditions under which these reactions occur, revealing new pathways for synthesizing related compounds .

Condensation Reactions : The acid-catalyzed condensation of benzyl carbamate with glyoxal has been studied extensively to understand the formation of complex heterocycles. These reactions not only enhance the utility of benzyl carbamate but also contribute to broader applications in organic synthesis .

Summary of Findings

The following table summarizes key findings related to the applications of Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate:

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can occur through the formation of stable carbamate-enzyme complexes, which block the enzyme’s function.

Comparison with Similar Compounds

Table 1: Impact of Aromatic Substituents

Key Observations :

- Fluorine substituents (e.g., in compound 18) improve metabolic stability and target affinity through halogen bonding .

- Nitrothiazole groups (e.g., in 3e) correlate with antibacterial activity, likely due to electrophilic reactivity .

Backbone Modifications and Stereochemistry

Table 2: Structural Backbone Comparisons

Key Observations :

Biological Activity

Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be classified under carbamates, which are known for their diverse biological activities. The general structure includes a benzyl group, a carbamate functional group, and various substituents that enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that benzyl carbamates exhibit significant antimicrobial properties. For instance, a related compound showed a minimal inhibitory concentration (MIC) of 10 µg/mL against certain bacterial strains, indicating strong antimicrobial potential . The structure–activity relationship (SAR) of similar compounds suggests that modifications to the benzyl group can enhance or diminish activity.

| Compound | MIC (µg/mL) | Comments |

|---|---|---|

| 3d | 10 | Better activity compared to analogs |

| 3e | 25 | Low inhibitory activity |

| 3f | 5 | Improved activity with ethyl substitution |

Osteogenic Activity

Research has indicated that compounds similar to benzyl carbamate can stimulate bone morphogenetic protein (BMP)-2 production, promoting osteoblast differentiation. For example, one study reported that a related compound induced a dose-dependent increase in nascent bone formation in rats, with significant effects observed at doses of 1 and 5 mg/kg . This suggests potential applications in bone regeneration therapies.

Inhibition of Enzymatic Activity

Benzyl carbamates have also been investigated for their ability to inhibit specific enzymes. A study highlighted that certain analogs inhibited osteoblastic proteosomal activity, which is crucial for regulating bone metabolism . The inhibition was significant enough to suggest therapeutic implications in conditions like osteoporosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzyl carbamates, researchers found that modifications to the alkoxy and amino groups significantly affected antimicrobial efficacy. The most effective derivatives were those with optimal hydrophobic characteristics, which enhanced membrane permeability and interaction with bacterial targets.

Case Study 2: Osteogenic Potential

In vivo studies involving rat models demonstrated that the administration of benzyl carbamate derivatives led to increased bone density and improved healing at fracture sites. The compounds were shown to stimulate BMP-2 production while maintaining safety profiles in cardiovascular tissues .

The mechanisms underlying the biological activities of benzyl carbamate derivatives include:

- Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

- Osteogenic Stimulation : Induction of BMP signaling pathways enhances osteoblast differentiation and proliferation.

- Enzyme Inhibition : Competitive inhibition at the active sites of specific enzymes involved in bone metabolism.

Q & A

Q. What are the critical factors influencing the synthesis yield of this carbamate derivative?

The synthesis yield depends on solvent choice, temperature control, and reagent stoichiometry. For example, using polar aprotic solvents like N,N-dimethylformamide (DMF) at low temperatures (-20°C) with sodium hydride as a base can optimize intermediate formation . Conversely, lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C is effective for reducing specific functional groups but requires careful quenching to avoid side reactions . Methodological adjustments, such as slow addition of reagents and inert atmosphere maintenance, are critical for reproducibility.

Q. How can purification challenges be addressed for this compound?

Purification strategies depend on solubility and impurity profiles:

- Crystallization : Effective for high-purity isolation when the compound exhibits distinct solubility differences in solvents like ethyl acetate/hexane mixtures .

- Vacuum filtration : Suitable for precipitates formed during quenching (e.g., aqueous workup) .

- Column chromatography : Recommended for complex mixtures, using gradients of ethyl acetate and hexane to resolve polar byproducts.

Q. What spectroscopic and computational methods are used for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., carbamate protons at δ 5.1–5.3 ppm) .

- X-ray crystallography : SHELXL software refines crystal structures, resolving absolute configuration and hydrogen-bonding networks .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 432.6 for C₂₇H₃₂N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or structural analogs. To address this:

- Standardized assays : Use consistent enzyme sources (e.g., recombinant HIV protease) and buffer conditions .

- Control compounds : Include reference inhibitors (e.g., ritonavir) to validate experimental setups.

- Structural analogs : Compare activity of derivatives with modifications (e.g., 4-methylbenzoyl vs. 2-iodophenyl groups) to identify pharmacophores .

Q. What experimental strategies validate the proposed mechanism of HIV protease inhibition?

- Enzyme kinetics : Measure Kᵢ values via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .

- Molecular docking : Use software like AutoDock to model binding interactions, focusing on hydrogen bonds with catalytic aspartate residues (Asp25/25').

- Resistance profiling : Test against mutant proteases (e.g., V82A) to assess selectivity .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be mitigated during structural analysis?

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve electron density ambiguities.

- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for thermal motion correction .

- Validation tools : Check R-free values and Ramachandran plots (via Coot) to ensure model accuracy .

Q. What methodologies improve selectivity in targeting biological pathways (e.g., cancer vs. HIV)?

Q. How should safety protocols be adapted for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to prevent exposure .

- Storage : Keep in sealed containers under inert gas (argon) at -20°C to prevent hydrolysis .

- Spill management : Neutralize with dry sand and avoid aqueous solutions to limit environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.